Parasin I - 219552-69-9

Parasin I

Catalog Number: EVT-1651604
CAS Number: 219552-69-9
Molecular Formula: C82H154N34O24
Molecular Weight: 2000.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Natural Production:

In catfish, parasin I is naturally produced through the proteolytic cleavage of histone H2A. [, , , ] This process is initiated upon epidermal injury and involves the activation of cathepsin D, a protease present in the skin mucus as an inactive proenzyme (procathepsin D). [, , ] A metalloprotease, induced by the injury, cleaves procathepsin D, converting it to its active form. [, ] This activated cathepsin D then specifically cleaves the Ser19‐Arg20 bond of histone H2A, generating the 19-residue parasin I peptide. []

Recombinant Expression:

Recombinant DNA technology has enabled the production of parasin I in laboratory settings. Studies have successfully expressed parasin I in Escherichia coli using different expression systems, including the pET system. [, ] These systems often involve fusing the parasin I gene with a carrier protein to enhance solubility and facilitate purification. [] After expression, the fusion protein is typically purified by affinity chromatography and cleaved to release the active parasin I peptide. []

Histone H2A

Compound Description: Histone H2A is one of the five main histone proteins involved in the structure of chromatin in eukaryotic cells. It is a highly basic protein, owing to the presence of numerous lysine and arginine residues. [] Parasin I is a cleavage product of the N-terminal tail of histone H2A. [, ]

Relevance: Histone H2A is the direct precursor of Parasin I. [, , ] Cathepsin D, a protease, cleaves the Ser19-Arg20 bond of histone H2A to produce Parasin I in the skin mucosa of fish. [, ] This relationship highlights the role of proteolytic processing in generating bioactive peptides from larger precursor proteins.

Cathepsin D

Compound Description: Cathepsin D is an aspartic protease found in lysosomes, cellular organelles responsible for the degradation and recycling of cellular components. [] It is synthesized as an inactive precursor, procathepsin D, which is activated by proteolytic cleavage. []

Relevance: Cathepsin D plays a crucial role in the production of Parasin I. [, ] Upon epidermal injury in catfish, a metalloprotease activates procathepsin D, which then cleaves histone H2A to generate Parasin I. [] This enzymatic processing highlights the importance of cathepsin D in the innate immune response of fish.

Buforin I

Compound Description: Buforin I is a 39-amino acid antimicrobial peptide originally isolated from the stomach tissue of the Asian toad (Bufo bufo gargarizans). [] It exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and some parasites. []

Relevance: The first 18 amino acid residues of Parasin I are identical to the N-terminal sequence of Buforin I. [] This structural similarity suggests a potential evolutionary relationship between these two antimicrobial peptides and highlights the significance of this conserved sequence for antimicrobial activity.

Magainin 2

Compound Description: Magainin 2 is an antimicrobial peptide found in the skin of the African clawed frog (Xenopus laevis). It exhibits a broad spectrum of antimicrobial activity against Gram-negative and Gram-positive bacteria, fungi, and protozoa. []

Relevance: Parasin I is reported to be significantly more potent than Magainin 2, exhibiting up to 100 times greater antimicrobial activity. [] This comparison highlights the remarkable potency of Parasin I as an antimicrobial agent.

Squalamine

Compound Description: Squalamine is an aminosterol compound initially isolated from the dogfish shark (Squalus acanthias). [] While primarily known for its anti-angiogenic properties and its potential as a cancer therapeutic agent, it was unexpectedly found to exhibit antimicrobial activity in sea lamprey blood cells. []

Relevance: While structurally unrelated to Parasin I, Squalamine was found to be present in the antimicrobial fractions isolated from sea lamprey blood cells, suggesting a potential role in innate immunity alongside antimicrobial peptides like Parasin I. [] This finding emphasizes the diversity of antimicrobial compounds found in nature and their potential for overlapping roles in immune defense.

Tannic acid

Compound Description: Tannic acid is a type of polyphenol found in various plants. It is known for its astringent properties and has been used in traditional medicine for its antimicrobial and wound-healing properties. []

Relevance: Tannic acid was used as an anchoring agent in layer-by-layer deposition techniques to create antimicrobial coatings with Parasin I. [] This application highlights the potential of Parasin I in developing novel antimicrobial materials for various surfaces.

Lipopolysaccharide (LPS) and Lipoteichoic acid (LTA)

Compound Description: Lipopolysaccharide (LPS) is a major component of the outer membrane of Gram-negative bacteria, while lipoteichoic acid (LTA) is found in the cell wall of Gram-positive bacteria. [] Both LPS and LTA are potent immunostimulants, triggering a strong inflammatory response in the host. []

Relevance: A cocktail of LPS and LTA was used to induce an immune challenge in adult zebrafish, leading to the upregulation of several antimicrobial peptides, including Parasin I. [] This observation highlights the role of Parasin I in the innate immune response of zebrafish against bacterial infection.

Overview

Parasin I is a potent antimicrobial peptide derived from histone H2A, primarily isolated from the mucous layer of catfish skin. This peptide exhibits significant antibacterial activity and is of interest due to its potential applications in medical and agricultural fields. The unique structure and mechanism of action of Parasin I make it a subject of extensive research in the field of antimicrobial agents.

Source

Parasin I was first identified in the skin mucous of the catfish species Ictalurus punctatus. The isolation process involved extracting the mucous layer and purifying the peptide through various biochemical techniques, including chromatography. Its discovery highlights the role of natural products in developing new antimicrobial agents .

Classification

Parasin I belongs to the class of antimicrobial peptides, specifically categorized as histone-derived peptides. These peptides are characterized by their ability to disrupt bacterial membranes, leading to cell death. Parasin I is classified under cationic peptides due to its positive charge, which facilitates interaction with negatively charged bacterial membranes .

Synthesis Analysis

Methods

The synthesis of Parasin I can be performed using solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides in a controlled manner. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  • Solid-Phase Synthesis: The process begins with attaching the C-terminal amino acid to a resin. Subsequent amino acids are added sequentially, with each coupling reaction followed by washing and deprotection steps.
  • Quantification: After synthesis, the peptide can be quantified using amino acid analysis, ensuring that the final product meets purity standards .
Molecular Structure Analysis

Structure

Parasin I consists of 23 amino acids and possesses a unique amphipathic structure that contributes to its antimicrobial properties. The sequence includes several positively charged residues that enhance its interaction with bacterial membranes.

Data

  • Molecular Weight: Approximately 2,500 Da.
  • Amino Acid Composition: Rich in lysine and arginine, which are critical for its membrane-disrupting activity.
  • Secondary Structure: NMR studies indicate that Parasin I adopts an alpha-helical conformation in membrane-mimicking environments, which is essential for its function .
Chemical Reactions Analysis

Reactions

Parasin I primarily interacts with bacterial cell membranes through electrostatic interactions followed by membrane permeabilization. This mechanism involves:

  1. Membrane Binding: The positively charged regions of Parasin I bind to negatively charged phospholipids on bacterial membranes.
  2. Pore Formation: Upon binding, the peptide disrupts membrane integrity, leading to pore formation and subsequent leakage of cellular contents.

Technical Details

Experimental studies have demonstrated that Parasin I can effectively kill various strains of bacteria by inducing membrane damage, which is measurable through techniques like fluorescence spectroscopy and bacterial viability assays .

Mechanism of Action

Process

The mechanism by which Parasin I exerts its antimicrobial effects involves several steps:

  1. Binding to Membranes: The peptide first binds to the bacterial membrane.
  2. Disruption: This binding leads to structural changes in the membrane, resulting in increased permeability.
  3. Cell Lysis: Ultimately, this disruption causes cell lysis and death.

Data

Studies have shown that Parasin I exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a versatile antimicrobial agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder when lyophilized.
  • Solubility: Soluble in water and common buffers used in biological assays.

Chemical Properties

  • Stability: Parasin I is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: Its activity can be affected by pH levels; optimal activity is generally observed at neutral pH.

Relevant analyses have confirmed that Parasin I maintains its structural integrity and antimicrobial activity across various conditions commonly encountered in biological systems .

Applications

Scientific Uses

Parasin I has potential applications in several fields:

  1. Medical Applications: Due to its antibacterial properties, it can be developed into new treatments for infections caused by antibiotic-resistant bacteria.
  2. Agricultural Uses: Its efficacy against plant pathogens suggests potential use as a biopesticide or protective agent in crops.
  3. Biotechnology: Recombinant versions of Parasin I are being explored for use in various biotechnological applications, including as additives in animal feed to promote gut health .
Biosynthetic Pathways and Evolutionary Origins of Parasin I

Proteolytic Cleavage Mechanisms from Histone H2A Precursors

Parasin I is generated through a tightly regulated proteolytic cascade initiated by epidermal injury in catfish (Parasilurus asotus). The precursor protein, unacetylated histone H2A, is constitutively stored in the cytoplasm of epithelial mucous cells. Upon tissue damage, a metalloprotease is activated and cleaves the 44-amino acid propeptide from procathepsin D (pCD), converting it into enzymatically active cathepsin D. This aspartic protease then specifically hydrolyzes the Ser¹⁹-Arg²⁰ bond within the N-terminal region of histone H2A, liberating the 19-residue parasin I peptide [1] [5]. The cleavage site's accessibility is conformation-dependent, requiring ionic conditions that promote H2A's tertiary structural changes – a mechanism evolutionarily conserved in chromatin-bound proteases [10]. This two-step activation system ensures rapid peptide generation precisely at injury sites, providing immediate antimicrobial defense without compromising intracellular histone functions.

Table 1: Key Proteolytic Events in Parasin I Biosynthesis

EnzymeActivation TriggerSubstrateCleavage SiteProduct
MetalloproteaseEpidermal injuryProcathepsin D (pCD)Propeptide cleavage siteActive cathepsin D
Cathepsin DAcidic pH (lysosomal)Histone H2ASer¹⁹-Arg²⁰Parasin I (1-19)
Histone H2A proteaseIonic strength >0.6MIntact H2AConformation-specific sitescH2A fragment

Role of Cathepsin D in Mucosal Peptide Processing

Cathepsin D (CD) is indispensable for parasin I maturation but exists as an inactive zymogen (procathepsin D) in resting mucosal cells. Immunohistochemical studies reveal its co-localization with histone H2A in epithelial mucous cells, poised for rapid activation [1]. Unlike its typical lysosomal proteolytic functions, CD's role in mucosal immunity involves spatially constrained activity on the epithelial surface post-injury. The enzyme exhibits remarkable bond specificity, selectively cleaving the Ser¹⁹-Arg²⁰ peptide bond without degrading other histone domains [1] [3]. This precision is attributed to CD's structure: a bilobal aspartic protease with substrate specificity determined by hydrophobic pockets accommodating H2A's P1 and P1' residues (Ser and Arg, respectively) [3]. Beyond fish mucosa, CD homologs participate in extracellular immune responses in mammals, where secreted forms process antimicrobial proteins in macrophage-rich inflammatory sites and atherosclerotic lesions [3] [6]. This conservation underscores CD's evolutionary recruitment from lysosomal catabolism to dedicated immune effector processing.

Comparative Phylogenetics of Histone-Derived Antimicrobial Peptides

Histone-derived antimicrobial peptides (HDAPs) represent an evolutionarily ancient defense strategy spanning fish, amphibians, and mammals. Parasin I (from catfish) shares significant homology with:

  • Buforin I (39 residues from toad Bufo bufo histone H2A)
  • Himanturin (from whip ray Himantura pastinacoides histone H2A)
  • Oncorhyncin II (from rainbow trout histone H2A) [1] [4] [5]

These peptides consistently originate from the N-terminal region of histone H2A, which is characterized by a cationic, amphipathic domain distinct from the histone fold motif essential for DNA binding. Sequence alignment reveals a conserved motif: [K/R]-X-[K/R]-X(3)-[K/R]-X(2)-[K/R]-X(3)-[K/R] (where X represents non-basic residues), which forms a β-sheet structure critical for membrane interaction [5] [8]. Western blot analyses confirm H2A-derived peptides in skin mucus across divergent fish lineages, suggesting this pathway emerged >400 million years ago in early vertebrates [1]. Their retention in modern species highlights the evolutionary advantage of repurposing nuclear proteins for extracellular defense – a strategy avoiding dedicated gene recruitment while leveraging abundant precursors.

Table 2: Evolutionary Diversity of Histone H2A-Derived Antimicrobial Peptides

PeptideSpeciesLength (aa)Sequence MotifTissue Origin
Parasin ICatfish (Parasilurus asotus)19KGRGKQGGK...AKTRSSSkin mucosa
Buforin IToad (Bufo bufo)39AGRGKQGGK...AVAKTRSSGastric tissue
HimanturinWhip ray (Himantura pastinacoides)68 (putative)Similar N-terminalSkin mucus
Oncorhyncin IIRainbow trout (Oncorhynchus mykiss)Not specifiedKVAKNAKKT...Skin secretion
Core fragmentHumanVariableHistone H2A residues 1-40NETs (neutrophils)

Evolutionary Divergence from Buforin I Homologs

Despite sharing 18/19 N-terminal residues with buforin I, parasin I exhibits distinct structural and functional properties resulting from evolutionary divergence. Buforin I contains an additional 20-amino acid C-terminal extension absent in parasin I, which alters its membrane interaction dynamics [5]. Circular dichroism analyses demonstrate parasin I adopts a β-sheet-rich conformation (33% β-sheet, 11% α-helix) versus buforin I's α-helical dominance, impacting their antimicrobial mechanisms [5] [9]. Parasin I's truncation enhances potency – it exhibits 12-100-fold greater activity than magainin 2 against Gram-negative bacteria due to optimized membrane permeabilization [5]. This divergence likely reflects niche adaptation: buforin I operates in the toad stomach (pH ~2.0), while parasin I functions in near-neutral fish mucosa. Key substitutions include:

  • Position 10: Val in parasin I vs Ala in buforin I (increased hydrophobicity)
  • C-terminal: Ser-Ser in parasin I vs Ala-Val-Ala in buforin I (reduced α-helix propensity)These changes optimize parasin I for rapid membrane disruption in aquatic environments, demonstrating how conserved precursors yield functionally specialized peptides through selective pressure on minimal sequence variations.

Table 3: Structural and Functional Comparison of Parasin I and Buforin I

FeatureParasin IBuforin IFunctional Consequence
Length19 residues39 residuesParasin lacks C-terminal α-helical domain
Sequence (N-terminal)KGRGKQGGKVRAKAKTRSSKGRGKQGGKVRAKAKTRSSAIdentical 18/19 residues
C-terminal-SS-AVAKTSSSRYParasin has truncated terminus
Secondary Structure33% β-sheet, 11% α-helixPredominantly α-helicalDifferent membrane interaction modes
Amphipathicityβ-sheet amphipathicityα-helical amphipathicityParasin: membrane disruption; Buforin: translocation
Antimicrobial Potency12-100× magainin 2~10× magainin 2Enhanced efficacy in parasin
Primary TargetBacterial membranesIntracellular DNA/RNADistinct mechanisms of action

Properties

CAS Number

219552-69-9

Product Name

Parasin I

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid

Molecular Formula

C82H154N34O24

Molecular Weight

2000.3 g/mol

InChI

InChI=1S/C82H154N34O24/c1-43(2)63(115-74(134)50(21-8-13-31-85)107-60(122)38-99-59(121)37-101-69(129)55(27-28-58(89)120)110-72(132)49(20-7-12-30-84)106-62(124)40-102-68(128)48(24-16-34-96-80(90)91)105-61(123)39-100-67(127)47(88)19-6-11-29-83)77(137)111-53(25-17-35-97-81(92)93)71(131)104-44(3)65(125)108-51(22-9-14-32-86)70(130)103-45(4)66(126)109-52(23-10-15-33-87)75(135)116-64(46(5)119)78(138)112-54(26-18-36-98-82(94)95)73(133)113-56(41-117)76(136)114-57(42-118)79(139)140/h43-57,63-64,117-119H,6-42,83-88H2,1-5H3,(H2,89,120)(H,99,121)(H,100,127)(H,101,129)(H,102,128)(H,103,130)(H,104,131)(H,105,123)(H,106,124)(H,107,122)(H,108,125)(H,109,126)(H,110,132)(H,111,137)(H,112,138)(H,113,133)(H,114,136)(H,115,134)(H,116,135)(H,139,140)(H4,90,91,96)(H4,92,93,97)(H4,94,95,98)/t44-,45-,46+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1

InChI Key

NFEQUGKCQWAGLY-UAAVROCESA-N

SMILES

CC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCCN)N

Synonyms

parasin I

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCCN)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCCCN)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.